molecular formula C9H11ClFNO B15240715 (3R)-3-Amino-3-(4-chloro-2-fluorophenyl)propan-1-OL

(3R)-3-Amino-3-(4-chloro-2-fluorophenyl)propan-1-OL

Cat. No.: B15240715
M. Wt: 203.64 g/mol
InChI Key: KLZSUAAIZCBKNI-SECBINFHSA-N
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Description

(3R)-3-Amino-3-(4-chloro-2-fluorophenyl)propan-1-OL is an organic compound with a chiral center at the third carbon atom This compound is characterized by the presence of an amino group, a hydroxyl group, and a substituted phenyl ring with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(4-chloro-2-fluorophenyl)propan-1-OL typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate substituted benzene derivative, such as 4-chloro-2-fluorobenzene.

    Nucleophilic Substitution: The benzene derivative undergoes nucleophilic substitution to introduce the amino group at the para position relative to the chlorine atom.

    Reduction: The intermediate product is then subjected to reduction reactions to introduce the hydroxyl group at the first carbon atom.

    Chiral Resolution: The final step involves chiral resolution to obtain the (3R) enantiomer of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(4-chloro-2-fluorophenyl)propan-1-OL can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted derivatives, such as ketones, aldehydes, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3R)-3-Amino-3-(4-chloro-2-fluorophenyl)propan-1-OL has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(4-chloro-2-fluorophenyl)propan-1-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The presence of chlorine and fluorine atoms can influence its lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Amino-3-(4-chlorophenyl)propan-1-OL: Lacks the fluorine atom, which may affect its chemical properties and biological activity.

    (3R)-3-Amino-3-(4-fluorophenyl)propan-1-OL: Lacks the chlorine atom, leading to differences in reactivity and interactions.

    (3R)-3-Amino-3-(4-chloro-2-methylphenyl)propan-1-OL: The presence of a methyl group instead of fluorine alters its steric and electronic properties.

Uniqueness

The combination of chlorine and fluorine atoms in (3R)-3-Amino-3-(4-chloro-2-fluorophenyl)propan-1-OL imparts unique chemical properties, such as increased stability and specific reactivity patterns. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H11ClFNO

Molecular Weight

203.64 g/mol

IUPAC Name

(3R)-3-amino-3-(4-chloro-2-fluorophenyl)propan-1-ol

InChI

InChI=1S/C9H11ClFNO/c10-6-1-2-7(8(11)5-6)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m1/s1

InChI Key

KLZSUAAIZCBKNI-SECBINFHSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)F)[C@@H](CCO)N

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C(CCO)N

Origin of Product

United States

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